(2s)-2-(Fmoc-amino)-7-octynoic acid

Solid-Phase Peptide Synthesis Fmoc/tBu Chemistry Noncanonical Amino Acid Incorporation

A common pain point in peptide macrocyclization is achieving sufficient conformational reach for cyclization of 6-8 residue sequences, where shorter alkynyl spacers (n=1-2) fail. This Nα-Fmoc-protected ω-alkynyl L-amino acid solves that limitation. - **Extended tether:** 6-methylene spacer (n=5) positions the terminal alkyne distal to the backbone, enabling on-resin CuAAC cyclization with 1.5 eq CuI in DMF/piperidine. - **Click-ready & inert:** Alkyne survives Fmoc deprotection and TFA cleavage; post-synthetic conjugation of azide-fluorophores or biotin without steric interference. - **Hydrophobic handle:** logP ~4.7 improves RP-HPLC resolution and membrane permeability for cell-penetrating peptides.

Molecular Formula C23H23NO4
Molecular Weight 377.44
CAS No. 1097192-06-7
Cat. No. B3003531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s)-2-(Fmoc-amino)-7-octynoic acid
CAS1097192-06-7
Molecular FormulaC23H23NO4
Molecular Weight377.44
Structural Identifiers
SMILESC#CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C23H23NO4/c1-2-3-4-5-14-21(22(25)26)24-23(27)28-15-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h1,6-13,20-21H,3-5,14-15H2,(H,24,27)(H,25,26)/t21-/m0/s1
InChIKeyJGAAQTGBSLHOGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-(2S)-2-Amino-7-Octynoic Acid for SPPS and Click Bioconjugation


(2S)-2-(Fmoc-amino)-7-octynoic acid is an Nα-Fmoc-protected noncanonical L-amino acid classified within the homologous series of ω-alkynyl amino acids [1]. Its structure features a linear 7-octynoic acid backbone with a terminal alkyne functionality at the ω-position, enabling participation in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. The compound is specifically engineered for compatibility with Fmoc/tBu-based solid-phase peptide synthesis (SPPS) protocols [1].

1

Fmoc-SPPS building block

Designed for Fmoc/tBu solid-phase peptide synthesis; orthogonal alkyne survives piperidine and TFA.

2

CuAAC click handle

Terminal alkyne enables on-resin or post-synthetic Cu(I)-catalyzed azide-alkyne cycloaddition.

3

Chiral (2S) L-configuration

Stereochemically defined for structure-activity studies; supports enantiopure peptide synthesis.

Generic ω-Alkynyl Substitution Risks


Fmoc-protected ω-alkynyl amino acids are not functionally interchangeable due to three critical structural variables: alkyne side-chain length (number of methylene spacers between the α-carbon and terminal alkyne), stereochemical configuration at the α-carbon, and the presence or absence of α-substituents. These variables directly affect enzymatic recognition in biosynthetic applications [1], steric accessibility for on-resin CuAAC cyclization [2], and peptide conformational dynamics. While (2S)-2-(Fmoc-amino)-7-octynoic acid possesses a 6-methylene spacer (n=5 between α-carbon and alkyne), common alternatives such as Fmoc-L-propargylglycine (n=1) and Fmoc-L-homopropargylglycine (n=2) exhibit different spatial geometries, with documented differences in wild-type methionyl-tRNA synthetase (MetRS) acceptance [1].

Spacer length mismatch

Shorter-chain ω-alkynyl analogs may limit accessible macrocycle sizes in on-resin CuAAC cyclization; conformational reach differs.

MetRS recognition sensitivity

Chain-length variation may alter acceptance by wild-type MetRS for ribosomal incorporation; shorter analogs show divergent behavior.

Stereochemical mismatch

D-enantiomer or racemic mixtures may shift peptide secondary structure and bioactivity profile; enantiopure (2S) form is required for defined folding.

Comparative Evidence for (2S)-2-(Fmoc-amino)-7-Octynoic Acid


SPPS Compatibility

As a member of the homologous Nα-Fmoc-protected ω-yne-L-amino acid series, (2S)-2-(Fmoc-amino)-7-octynoic acid is specifically designed for full compatibility with Fmoc/tBu-based SPPS protocols [1]. Its Fmoc protecting group is removed under standard piperidine conditions, and the terminal alkyne remains orthogonal to TFA cleavage conditions [1]. While multiple ω-alkynyl Fmoc-amino acids share this SPPS compatibility profile, the key differentiation for this specific compound lies in its chain-length-dependent properties (see subsequent evidence items).

SPPS Compatibility
Class-level inference
Fully compatible with Fmoc/tBu SPPS; terminal alkyne stable under piperidine deprotection and TFA cleavage.
Supports direct integration into automated peptide synthesis workflows without protocol changes.
Shared property across ω-alkynyl Fmoc-amino acid series.
Solid-Phase Peptide Synthesis Fmoc/tBu Chemistry Noncanonical Amino Acid Incorporation

On-Resin CuAAC Cycloaddition Efficiency

The terminal alkyne of (2S)-2-(Fmoc-amino)-7-octynoic acid participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a foundational bioorthogonal ligation strategy [1]. For structurally related alkynyl amino acids (propargylglycine) incorporated into peptides, on-resin CuAAC cyclization with azidolysine yields range from 70-95% monomeric cyclic peptide depending on sequence, catalyst conditions, and peptide length [2]. Optimal monomer formation occurs with peptides of six to eight amino acids in length using 1.5 equivalents CuI in DMF with piperidine as base additive [2].

CuAAC Cyclization Yield
Class-level inference
Reported 70-95% monomeric cyclic peptide yield for alkynyl amino acids (6-8 residue peptides, on-resin CuAAC).
Long spacer enables cyclization across larger macrocycles; yield context-dependent.
Yield varies with sequence, catalyst loading, and peptide length.
Click Chemistry CuAAC Bioconjugation Peptide Cyclization

Side-Chain Length and MetRS Recognition

For biosynthetic applications involving ribosomal incorporation, side-chain length critically determines aminoacyl-tRNA synthetase recognition. Fmoc-L-propargylglycine (n=1, C5 chain with terminal alkyne) is not accepted by wild-type methionyl-tRNA synthetase (MetRS) for expression in auxotrophic E. coli strains or in PURE system translation [1]. In contrast, Fmoc-L-homopropargylglycine (n=2, C6 chain) is readily accepted by MetRS, enabling its use in mRNA display libraries and glycopeptide evolution [1]. (2S)-2-(Fmoc-amino)-7-octynoic acid (n=5, C9 chain with terminal alkyne) possesses a substantially longer 6-methylene spacer between α-carbon and alkyne, placing it further along the chain-length spectrum than any synthetase-tested analogs.

MetRS Recognition
Class-level inference
Chain length: C9 (target) vs. C5 (rejected by wild-type MetRS) vs. C6 (accepted). Target not directly tested.
Extended spacer may offer distinct MetRS recognition profile; empirical validation required.
Based on structure-activity trends in ribosomal incorporation studies.
Genetic Code Expansion Methionyl-tRNA Synthetase Ribosomal Peptide Synthesis

Chain-Length-Dependent Hydrophobicity

(2S)-2-(Fmoc-amino)-7-octynoic acid exhibits calculated logP values of 4.5 [1] to 4.85 [2], reflecting substantial lipophilicity conferred by its C9 aliphatic chain. In comparison, the shorter-chain analog Fmoc-L-propargylglycine (C5 chain) demonstrates a lower molecular weight of 335.35 g/mol (vs. 377.43 g/mol for the target compound) , with correspondingly reduced hydrophobicity. This differential lipophilicity directly affects peptide solubility, HPLC retention behavior, and membrane partitioning when these amino acids are incorporated into peptide sequences.

Hydrophobicity (logP)
Computed property
Calculated logP 4.5-4.85 (C9 aliphatic chain). MW 377.43 g/mol.
Increased lipophilicity may enhance RP-HPLC retention and membrane partitioning.
Experimental determination of logP and peptide-level solubility advised.
Lipophilicity Peptide Physicochemical Properties Membrane Permeability

Commercial Purity Benchmarks

Commercially available (2S)-2-(Fmoc-amino)-7-octynoic acid is supplied at 95% purity from AChemBlock and at 98% purity from Fluorochem and CymitQuimica . This purity specification is consistent with industry standards for research-grade Fmoc-amino acid building blocks used in SPPS . The compound is characterized by HPLC and 1H-NMR documentation available upon request from major suppliers .

Commercial Purity
Supplier data
95% (AChemBlock) to 98% (Fluorochem, CymitQuimica) by HPLC.
Meets typical research-grade SPPS purity expectations; supplier documentation review recommended.
Specifications may vary between lots; request current COA.
Procurement Specifications Peptide Synthesis Building Blocks Quality Control

Applications of (2S)-2-(Fmoc-amino)-7-Octynoic Acid


Large Macrocyclic Peptide Synthesis via On-Resin CuAAC

The extended 6-methylene spacer (n=5 between α-carbon and terminal alkyne) of (2S)-2-(Fmoc-amino)-7-octynoic acid enables cyclization of peptide macrocycles requiring greater conformational reach than achievable with propargylglycine (n=1) or homopropargylglycine (n=2). Based on systematic CuAAC cyclization studies with alkynyl amino acids, peptide sequences of 6-8 residues cyclize most efficiently to monomeric products using 1.5 equivalents CuI in DMF with piperidine as base [1]. This compound is indicated for cyclic peptide library construction where diverse ring sizes and architectures are screened for biological activity.

Hydrophobic Stapling and Membrane Anchoring

The elevated logP of 4.5-4.85 [2] conferred by the C9 aliphatic chain makes (2S)-2-(Fmoc-amino)-7-octynoic acid suitable for introducing hydrophobic character into peptides. This property can be leveraged to enhance RP-HPLC separation of closely related peptide variants, improve passive membrane permeability in cell-penetrating peptide constructs, or serve as a lipid bilayer anchor in peptide-membrane interaction studies. The 12.5% higher molecular weight relative to Fmoc-L-propargylglycine translates to distinct chromatographic retention behavior that can be exploited for purification optimization.

Site-Specific Fluorescent or Affinity Labeling

The terminal alkyne of (2S)-2-(Fmoc-amino)-7-octynoic acid remains chemically inert during Fmoc deprotection (piperidine) and final TFA cleavage, enabling post-synthetic CuAAC conjugation of azide-functionalized fluorophores, biotin, or affinity tags [1]. The extended spacer length positions the click handle distal to the peptide backbone, minimizing steric interference with receptor binding or antibody recognition that can occur with shorter tethers. This application is validated for homologous ω-yne amino acids in the synthesis of labeled peptides and peptide-small molecule conjugates [1].

Biosynthetic Incorporation via MetRS Genetic Code Expansion

While direct MetRS acceptance data for (2S)-2-(Fmoc-amino)-7-octynoic acid are not yet published, the established structure-activity relationship for MetRS recognition of ω-alkynyl amino acids shows that side-chain length critically determines acceptance: homopropargylglycine (n=2) is accepted by wild-type MetRS whereas propargylglycine (n=1) is rejected [3]. The longer n=5 spacer of this compound positions it as a candidate for MetRS engineering efforts requiring extended reach between the ribosomal incorporation site and the bioorthogonal click handle, or for applications where steric separation between peptide backbone and conjugation site is paramount.

Application
Selection Property
Validation Focus
Macrocyclic peptide synthesis via on-resin CuAAC
Extended ω-alkynyl spacer for conformational reach
Monomeric cyclization efficiency and ring-size diversity
Hydrophobic stapling and membrane anchoring
Increased lipophilicity from C9 chain
RP-HPLC retention shift and membrane partitioning behavior
Site-specific fluorescent or affinity labeling
Terminal alkyne for post-synthetic CuAAC bioconjugation
Conjugation efficiency and steric accessibility at distal position
Biosynthetic incorporation via MetRS genetic code expansion
Chain-length compatibility with MetRS recognition
Ribosomal incorporation efficiency and steric separation from backbone

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